Antitumor agent-19

Description

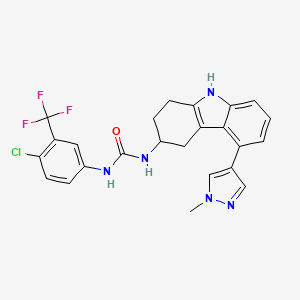

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H21ClF3N5O |

|---|---|

Molecular Weight |

487.9 g/mol |

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[5-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]urea |

InChI |

InChI=1S/C24H21ClF3N5O/c1-33-12-13(11-29-33)16-3-2-4-21-22(16)17-9-14(6-8-20(17)32-21)30-23(34)31-15-5-7-19(25)18(10-15)24(26,27)28/h2-5,7,10-12,14,32H,6,8-9H2,1H3,(H2,30,31,34) |

InChI Key |

RTILPKXOEYEQSE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=C3C4=C(CCC(C4)NC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F)NC3=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Target Identification and Validation of Antitumor Agent-19

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel anticancer therapeutics are paramount to advancing oncology. A critical phase in this process is the identification and subsequent validation of the specific molecular target through which a new agent exerts its antitumor effects. This technical guide provides an in-depth overview of the core methodologies for the target identification and validation of a novel investigational compound, referred to herein as "Antitumor agent-19."

This guide will use the real-world example of the pseudopeptide HB-19 as a case study for this compound. HB-19's identified target is cell surface nucleolin (NCL), a protein implicated in tumorigenesis and angiogenesis.[1][2] By referencing this established agent-target pair, we will illustrate a practical and comprehensive workflow, from initial target discovery to in vivo validation.

Section 1: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)

Target identification aims to pinpoint the direct molecular binding partner(s) of a drug candidate. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful, unbiased approach to isolate a drug's binding partners from a complex cellular lysate.

Experimental Protocol: Affinity Purification-Mass Spectrometry

-

Bait Preparation: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) and a linker that minimizes steric hindrance.

-

Cell Culture and Lysis: Culture a relevant cancer cell line (e.g., human breast adenocarcinoma MDA-MB-231) to ~80-90% confluency. Lyse the cells under non-denaturing conditions to preserve protein complexes.

-

Affinity Purification:

-

Incubate the cell lysate with the biotinylated this compound to allow complex formation.

-

Introduce streptavidin-coated magnetic beads to the lysate. The high affinity of biotin (B1667282) for streptavidin will capture the agent-protein complexes.

-

As a negative control, incubate a parallel lysate with beads alone or with a non-biotinylated version of the agent.

-

-

Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific protein binders. Elute the captured proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).[3]

-

Proteomic Analysis (LC-MS/MS):

-

Separate the eluted proteins via SDS-PAGE.

-

Perform an in-gel trypsin digest of the protein bands.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

-

Data Analysis: Identify proteins that are significantly enriched in the this compound sample compared to the negative control. This is often determined by spectral counting or label-free quantification.[4]

Data Presentation: AP-MS Hit Prioritization

The following table represents hypothetical data from an AP-MS experiment designed to identify the target of this compound. Hits are prioritized based on their enrichment over the control.

| Rank | Protein Name | Gene Symbol | Spectral Counts (Agent-19) | Spectral Counts (Control) | Fold Enrichment |

| 1 | Nucleolin | NCL | 152 | 3 | 50.7 |

| 2 | Heat shock protein 90 | HSP90AA1 | 88 | 10 | 8.8 |

| 3 | Pyruvate kinase | PKM | 75 | 15 | 5.0 |

| 4 | Beta-actin | ACTB | 205 | 150 | 1.4 |

Table 1: Hypothetical results from an AP-MS screen. Nucleolin (NCL) is identified as the top candidate target for this compound due to its high enrichment.

Visualization: AP-MS Workflow

Section 2: Target Validation: Biophysical Interaction Analysis

Once a primary target candidate like Nucleolin is identified, it is crucial to validate the direct, biophysical interaction between the compound and the purified protein. Surface Plasmon Resonance (SPR) is a label-free technique that provides quantitative kinetic data on this interaction.[5][6]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize purified recombinant human Nucleolin protein onto the surface of an SPR sensor chip.

-

Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

-

Binding Measurement:

-

Inject the different concentrations of this compound across the sensor chip surface.

-

Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of the agent binding to the immobilized protein. This generates association curves.

-

-

Dissociation Measurement: After the association phase, flow running buffer without the agent over the chip to measure the dissociation of the agent from the target. This generates dissociation curves.

-

Data Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.[6]

Data Presentation: SPR Kinetic Analysis

| Parameter | Value | Unit | Description |

| Association Rate (ka) | 1.5 x 10⁵ | 1/Ms | Rate of complex formation |

| Dissociation Rate (kd) | 3.0 x 10⁻⁴ | 1/s | Rate of complex decay |

| Dissociation Constant (KD) | 2.0 | nM | Measure of binding affinity |

Table 2: Hypothetical SPR data for the interaction between this compound and Nucleolin, indicating a high-affinity interaction.

Section 3: Target Validation: Cellular Functional Analysis with CRISPR-Cas9

Validating that the identified target is responsible for the drug's mechanism of action in a cellular context is a critical step. CRISPR-Cas9 gene editing can be used to create knockout cell lines that lack the target protein. If this compound loses its efficacy in these knockout cells, it provides strong evidence that the drug acts through that target.[7][8]

Experimental Protocol: CRISPR-Cas9 Target Knockout and Viability Assay

-

gRNA Design & Lentiviral Production: Design and clone guide RNAs (gRNAs) targeting the NCL gene into a lentiviral vector that also expresses Cas9 nuclease. Produce lentiviral particles.

-

Cell Transduction: Transduce the cancer cell line (e.g., MDA-MB-231) with the NCL-targeting lentivirus. Use a non-targeting gRNA as a control.

-

Selection and Validation of Knockout Cells: Select transduced cells (e.g., using puromycin (B1679871) resistance). Validate the successful knockout of Nucleolin protein expression via Western Blot.

-

Cell Viability Assay:

-

Plate the wild-type (WT), non-targeting control, and NCL-knockout (NCL-KO) cells.

-

Treat the cells with a dose range of this compound for 72 hours.

-

Measure cell viability using a standard method (e.g., CellTiter-Glo®).

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A significant rightward shift (increase) in the IC50 for the NCL-KO cells compared to WT cells indicates that the drug's potency is dependent on the presence of Nucleolin.

Data Presentation: Cellular Viability (IC50)

| Cell Line | Target Status | IC50 of this compound (nM) |

| MDA-MB-231 | Wild-Type (WT) | 50 |

| MDA-MB-231 | NCL Knockout (NCL-KO) | > 10,000 |

Table 3: Hypothetical cell viability data. The dramatic increase in IC50 in NCL-KO cells validates Nucleolin as the functional target of this compound.

Visualization: CRISPR-Cas9 Target Validation Workflow

Section 4: In Vivo Target Validation using Xenograft Models

The final preclinical step is to confirm that the agent's antitumor activity is target-dependent in a living organism. Human tumor xenograft models in immunocompromised mice are the standard for this evaluation.[9][10]

Experimental Protocol: In Vivo Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

-

Tumor Implantation: Subcutaneously implant NCL-WT and NCL-KO cancer cells into the flanks of separate cohorts of mice.

-

Tumor Growth and Treatment:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into vehicle control and this compound treatment groups for each cell line.

-

Administer the agent systemically (e.g., via intraperitoneal injection) on a defined schedule.

-

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group. Significant TGI in the WT xenografts but not in the NCL-KO xenografts validates the target in vivo.

Data Presentation: In Vivo Efficacy

| Xenograft Model | Treatment Group | Final Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| NCL-WT | Vehicle | 1500 | - |

| NCL-WT | This compound | 300 | 80% |

| NCL-KO | Vehicle | 1450 | - |

| NCL-KO | This compound | 1380 | 5% |

Table 4: Hypothetical results from an in vivo xenograft study. This compound shows significant efficacy only in tumors expressing its target, Nucleolin.

Section 5: Case Study: The Nucleolin Signaling Pathway

Cell surface nucleolin is overexpressed in cancer and endothelial cells and acts as a receptor for various growth factors, contributing to tumor progression and angiogenesis.[11][12] By binding to surface nucleolin, this compound (like HB-19) can disrupt multiple downstream oncogenic signaling pathways.[1][13]

Mechanism of Action:

-

Inhibition of Proliferation: Binding of this compound to surface nucleolin can block the binding of growth factors, thereby inhibiting downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[1][13]

-

Anti-Angiogenic Effects: Surface nucleolin is also critical for angiogenesis. By targeting it, this compound can impair endothelial cell migration and differentiation, reducing the formation of new blood vessels that supply the tumor.[2][12]

Visualization: Nucleolin Signaling and Inhibition by this compound

Conclusion

This technical guide outlines a rigorous, multi-step strategy for the identification and validation of the molecular target of a novel compound, "this compound." By integrating unbiased proteomics, biophysical analysis, advanced genetic techniques, and in vivo models, researchers can build a comprehensive evidence package to confirm a drug's mechanism of action. This systematic approach is fundamental to de-risking novel drug candidates and is essential for their successful translation into clinical development. The case study of HB-19 and its target, Nucleolin, exemplifies how these methodologies are applied to build confidence in a novel therapeutic strategy.

References

- 1. Targeting surface nucleolin with multivalent HB-19 and related Nucant pseudopeptides results in distinct inhibitory mechanisms depending on the malignant tumor cell type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. wp.unil.ch [wp.unil.ch]

- 4. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selectscience.net [selectscience.net]

- 8. biocompare.com [biocompare.com]

- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Roles of nucleolin: Focus on cancer and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cancer Stem Cells and Nucleolin as Drivers of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Modulation of the FGF19/FGFR4 Signaling Pathway by the Novel Antitumor Agent AT-19

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the novel antitumor agent AT-19, a potent and selective modulator of the Fibroblast Growth Factor 19 (FGF19)/Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway. The FGF19/FGFR4 axis is a critical driver in the pathogenesis of various solid tumors, particularly hepatocellular carcinoma (HCC).[1][2][3] AT-19 demonstrates significant preclinical antitumor activity by inhibiting this pathway, leading to cell cycle arrest and apoptosis in tumor cells with aberrant FGF19/FGFR4 signaling. This document details the mechanism of action of AT-19, presents key preclinical data, outlines experimental protocols for its evaluation, and provides visual representations of the signaling cascade and experimental workflows.

The FGF19/FGFR4 Signaling Pathway in Oncology

The FGF19/FGFR4 signaling pathway plays a crucial role in various physiological processes, including bile acid metabolism, and has been identified as an oncogenic driver in several cancers.[2][3] FGF19, the specific ligand for FGFR4, is a hormone primarily secreted in the gut.[3] Its binding to FGFR4, in the presence of the co-receptor β-Klotho, triggers a downstream signaling cascade.

Activation of FGFR4 leads to the phosphorylation of FGF receptor substrate 2 (FRS2), which in turn recruits growth factor receptor-bound protein 2 (GRB2).[3] This complex activates two major downstream pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[2][3] Dysregulation of this signaling cascade, often through FGF19 overexpression, is associated with increased cell proliferation, survival, and tumorigenesis.[2][4]

Pathway Diagram

Caption: The FGF19/FGFR4 signaling pathway and the inhibitory action of AT-19.

Preclinical Data for AT-19

AT-19 has undergone extensive preclinical evaluation to determine its efficacy and mechanism of action. The following tables summarize key quantitative data from in vitro and in vivo studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of AT-19 was determined across a panel of cancer cell lines with varying FGF19/FGFR4 expression levels.

| Cell Line | Cancer Type | FGF19/FGFR4 Status | AT-19 IC50 (nM) |

| Huh7 | Hepatocellular Carcinoma | High | 35 |

| JHH7 | Hepatocellular Carcinoma | High | 50 |

| HepG2 | Hepatocellular Carcinoma | Low | >10,000 |

| PLC/PRF/5 | Hepatocellular Carcinoma | Low | >10,000 |

| SNU-182 | Hepatocellular Carcinoma | High | 42 |

In Vivo Tumor Growth Inhibition

The antitumor efficacy of AT-19 was evaluated in a Huh7 xenograft mouse model.

| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| AT-19 | 25 mg/kg | 45 | <0.05 |

| AT-19 | 50 mg/kg | 78 | <0.001 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of AT-19 on the phosphorylation status of key proteins in the FGF19/FGFR4 pathway.

-

Cell Culture and Treatment: Culture Huh7 cells to 70-80% confluency. Treat cells with varying concentrations of AT-19 or vehicle control for 24 hours.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., p-FRS2, FRS2, p-ERK, ERK, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the in vivo antitumor activity of AT-19.

-

Cell Implantation: Subcutaneously inject 5 x 10^6 Huh7 cells into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

-

Drug Administration: Administer AT-19 or vehicle control orally once daily at the specified doses.

-

Endpoint: Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size. Euthanize mice and excise tumors for further analysis.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of AT-19.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued development of AT-19 as a promising therapeutic agent for cancers driven by the FGF19/FGFR4 signaling pathway. AT-19 demonstrates potent and selective inhibition of this pathway, leading to significant antitumor effects in both in vitro and in vivo models. Future studies will focus on comprehensive toxicology assessments, pharmacokinetic and pharmacodynamic modeling, and the evaluation of AT-19 in combination with other anticancer agents. These efforts will be crucial in advancing AT-19 towards clinical trials and ultimately providing a new treatment option for patients with FGF19/FGFR4-driven malignancies.

References

- 1. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 3. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma | MDPI [mdpi.com]

- 4. ictr.johnshopkins.edu [ictr.johnshopkins.edu]

An In-depth Technical Guide to In Vitro Cytotoxicity Assays of Antitumor Agent-19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core in vitro cytotoxicity assays for evaluating Antitumor Agent-19. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of key cellular signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in the preclinical assessment of this novel therapeutic candidate.

Introduction to this compound

This compound is a novel synthetic molecule currently under investigation for its potential as a cancer therapeutic. Preclinical studies are essential to characterize its cytotoxic effects and elucidate its mechanism of action. In vitro cytotoxicity assays are fundamental first steps in this process, providing critical data on the agent's efficacy and selectivity against various cancer cell lines. These assays measure key indicators of cell health, such as metabolic activity, membrane integrity, and apoptosis, to determine the concentration-dependent effects of this compound.

Quantitative Data Summary

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using various cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the agent required to inhibit 50% of cell growth or viability, were determined. The results are summarized in the tables below.

Table 1: IC₅₀ Values of this compound Determined by MTT Assay after 48-hour exposure

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.8 |

| A549 | Lung Cancer | 28.4 |

| HepG2 | Liver Cancer | 12.1 |

| HCT116 | Colon Cancer | 22.5 |

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay after 48-hour exposure

| Cell Line | Cancer Type | % Cytotoxicity at 25 µM |

| MCF-7 | Breast Cancer | 65.2% |

| A549 | Lung Cancer | 48.9% |

| HepG2 | Liver Cancer | 72.5% |

| HCT116 | Colon Cancer | 55.1% |

Table 3: Apoptosis Induction by this compound after 24-hour exposure

| Cell Line | Cancer Type | % Apoptotic Cells (Annexin V-FITC/PI) at 20 µM |

| MCF-7 | Breast Cancer | 45.3% |

| HepG2 | Liver Cancer | 58.7% |

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are designed to ensure reproducibility and accuracy in the evaluation of this compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubate the plate for the desired duration (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[2]

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (for maximum LDH release control)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with serial dilutions of this compound and incubate for the desired duration.

-

Include the following controls: Vehicle Control (spontaneous LDH release), and Maximum LDH Release Control (cells treated with lysis buffer).[2]

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]

-

Add 50 µL of the LDH assay substrate mix to each well and incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC and Propidium Iodide (PI) staining solution

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[2]

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[2]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key cellular signaling pathways potentially modulated by this compound and the general workflow of in vitro cytotoxicity testing.

Caption: Workflow for in vitro cytotoxicity assays.

Caption: Hypothesized apoptotic signaling pathway.

Caption: Inhibition of PI3K/AKT survival pathway.

References

Section 1: HB-19 - A Nucleolin-Targeting Pseudopeptide

An in-depth analysis of preclinical in vivo models for "Antitumor agent-19" reveals a landscape of diverse compounds rather than a single entity. The designation "19" appears in the nomenclature of several distinct experimental agents, each with unique mechanisms of action and preclinical data. This guide synthesizes the available information on two prominent examples: HB-19 , a nucleolin inhibitor, and AMTAC-19 , a spiro-acridine compound, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

HB-19 is a synthetic pseudopeptide that targets nucleolin, a protein overexpressed on the surface of rapidly dividing tumor and endothelial cells.[1] Its antitumor activity stems from a dual mechanism: direct inhibition of tumor cell growth and suppression of angiogenesis.[1]

Efficacy in Preclinical Models

In vivo studies using mouse xenograft models of human breast cancer have demonstrated the potent antitumor effects of HB-19.[1] Treatment with HB-19 markedly suppressed tumor progression and, in some instances, led to the complete regression of measurable tumors.[1] Notably, its efficacy was comparable to the established chemotherapeutic agent 5-fluorouracil.[1]

Table 1: Summary of HB-19 In Vivo Efficacy Data

| Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference |

| Mice | Human Breast Cancer Xenograft | Not Specified | Markedly suppressed tumor development; eliminated measurable tumors in some cases. Comparable efficacy to 5-fluorouracil. | [1] |

Toxicity Profile

A significant advantage of HB-19 observed in preclinical studies is its favorable safety profile. The agent displayed no toxicity to normal tissues in treated mice, distinguishing it from many conventional chemotherapy drugs.[1]

Experimental Protocols

Human Breast Tumor Xenograft Model:

-

Cell Implantation: Human breast tumor cells are grafted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to establish and reach a measurable size.

-

Treatment Administration: HB-19 is administered to the treatment group. A control group receives a vehicle, and a positive control group may receive a standard-of-care agent like 5-fluorouracil.

-

Monitoring: Tumor volume and the general health of the mice are monitored regularly.

Signaling Pathway and Mechanism of Action

HB-19 binds to cell-surface nucleolin, leading to the internalization and subsequent degradation of the nucleolin protein.[1] This disrupts the various functions of nucleolin that are critical for cell proliferation, mitogenesis, and angiogenesis.[1]

Section 2: AMTAC-19 - A ROS-Inducing Spiro-Acridine Compound

AMTAC-19 is a spiro-acridine derivative that has demonstrated in vitro antitumor effects.[2] Its mechanism is linked to the induction of oxidative stress and the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

In Vitro Efficacy

In vitro studies using the HCT-116 human colorectal carcinoma cell line have shown that AMTAC-19 induces apoptosis.[2] This cytotoxic effect is mediated through the production of Reactive Oxygen Species (ROS) and the activation of the ERK and JNK signaling pathways.[2]

Table 2: Summary of AMTAC-19 In Vitro Data

| Cell Line | Assay | Concentration | Key Findings | Reference |

| HCT-116 | p-ERK1/2 Labeling | 20 µM | Significant increase in p-ERK1/2 labeled cells (5.64%) compared to control (0.59%). | [2] |

| HCT-116 | ROS Production | Not Specified | Significant increase in ROS production at 30 minutes and 1 hour. | [2] |

| HCT-116 | Cytotoxicity with Inhibitors | Not Specified | Cytotoxicity was significantly reduced in the presence of ERK1/2 and JNK inhibitors. | [2] |

Experimental Protocols

ROS Production Assay:

-

Cell Culture: HCT-116 cells are cultured in appropriate media.

-

Treatment: Cells are treated with AMTAC-19 (20 µM) for specified time points (e.g., 30 minutes, 1 hour).

-

Staining: A fluorescent probe sensitive to ROS (e.g., DCFH-DA) is added to the cells.

-

Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is measured using flow cytometry or a fluorescence microscope.

MAPK Activation Assay (Immunofluorescence):

-

Cell Culture and Treatment: HCT-116 cells are treated with AMTAC-19 as described above.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.

-

Antibody Staining: Cells are incubated with a primary antibody specific for the phosphorylated (active) form of a MAPK (e.g., anti-p-ERK1/2), followed by a fluorescently labeled secondary antibody.

-

Analysis: The percentage of cells showing positive staining is quantified using flow cytometry or fluorescence microscopy.

Signaling Pathway

AMTAC-19 treatment leads to an increase in intracellular ROS. This oxidative stress, in turn, activates the ERK1/2 and JNK1 signaling pathways, ultimately leading to apoptosis.[2]

Section 3: General Considerations for Preclinical In Vivo Models

The development of any novel antitumor agent relies heavily on robust preclinical in vivo testing. The selection of appropriate animal models, experimental endpoints, and treatment regimens is critical for obtaining meaningful data that can guide clinical development.

Model Selection

-

Xenograft Models: These involve the transplantation of human tumor cells or tissues into immunodeficient mice. They are widely used to assess the efficacy of anticancer agents against human tumors.[3][4][5]

-

Syngeneic Models: These utilize tumor cells that are genetically compatible with the immunocompetent host animal strain. They are particularly valuable for evaluating immunotherapies.[5]

-

Genetically Engineered Mouse Models (GEMMs): These models have genetic alterations that predispose them to developing specific types of cancer, often more closely mimicking human disease progression.[4]

Experimental Workflow

A typical preclinical in vivo efficacy study follows a standardized workflow.

Data Interpretation

Pharmacokinetic and pharmacodynamic (PK/PD) modeling is an essential tool for interpreting preclinical data and translating it to the clinical setting.[6] By correlating drug exposure with antitumor activity, PK/PD models can help predict efficacious human doses and schedules.[6]

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. AMTAC-19, a Spiro-Acridine Compound, Induces In Vitro Antitumor Effect via the ROS-ERK/JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpbs.com [ijpbs.com]

- 5. Preclinical Oncology Services | Oncology Models - Aragen Life Sciences [aragen.com]

- 6. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Coltuximab Ravtansine (SAR3419)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of the anti-CD19 antibody-drug conjugate (ADC), Coltuximab Ravtansine (SAR3419). SAR3419 is a promising therapeutic agent for B-cell malignancies, and understanding its SAR is crucial for the development of next-generation ADCs with improved efficacy and safety profiles.

Core Structure and Mechanism of Action

Coltuximab Ravtansine (SAR3419) is an antibody-drug conjugate consisting of three key components:

-

A humanized monoclonal IgG1 antibody (huB4): This antibody specifically targets the CD19 antigen, which is expressed on the surface of normal and malignant B-cells.[1][2]

-

A potent cytotoxic maytansinoid derivative (DM4): DM4 is a microtubule-acting agent that induces cell cycle arrest and apoptosis.[1][3]

-

A cleavable disulfide linker (SPDB): The N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB) linker connects the huB4 antibody to the DM4 payload.[1]

The mechanism of action of SAR3419 involves a multi-step process that begins with the binding of the huB4 antibody to the CD19 antigen on the surface of B-cells. This is followed by internalization of the ADC via endocytosis and its trafficking to lysosomes. Inside the lysosomes, the antibody is degraded, leading to the release of the lysine-linker-payload metabolite. Subsequent reduction of the disulfide bond in the linker releases the active DM4 payload into the cytoplasm. The free DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.

Structure-Activity Relationship Studies

The design of SAR3419 involved the evaluation of different linker-maytansinoid constructs to optimize its therapeutic activity. Key findings from these studies highlight the importance of the linker and payload in determining the overall efficacy of the ADC.

Impact of Linker and Payload on Antitumor Activity

While specific quantitative data for the four initial linker-maytansinoid constructs of SAR3419 are not detailed in the provided search results, a comparison with a second-generation ADC, huB4-DGN462, underscores the critical role of the linker and payload in determining potency. huB4-DGN462 utilizes the same huB4 antibody but incorporates a more hydrophilic sulfo-SPDB linker and a potent DNA-alkylating agent, DGN462.

| Antibody-Drug Conjugate | Linker | Payload | Key Efficacy Findings |

| SAR3419 (Coltuximab Ravtansine) | SPDB | DM4 (Maytansinoid) | Demonstrated clinical activity in relapsed/refractory B-cell lymphoma. Minimal effective single dose in Ramos tumor xenograft models was approximately 50 μg/kg of conjugated DM4. |

| huB4-DGN462 | sulfo-SPDB | DGN462 (DNA-alkylating agent) | Showed improved in vitro anti-proliferative and cytotoxic activity compared to SAR3419 across multiple B-cell lymphoma and leukemia cell lines. In in vivo lymphoma xenograft models, huB4-DGN462 also demonstrated superior anti-tumor activity. |

These findings suggest that modifications to both the linker and the cytotoxic payload can significantly enhance the antitumor activity of an ADC. The increased potency of huB4-DGN462 is attributed to the combined effect of the highly potent DGN462 payload and the properties of the sulfo-SPDB linker.

Experimental Protocols

The preclinical evaluation of SAR3419 involved a range of in vitro and in vivo assays to characterize its activity and mechanism of action.

In Vitro Assays

-

Cell Viability/Cytotoxicity Assays:

-

Objective: To determine the potency of the ADC in killing cancer cells.

-

Methodology: B-cell lymphoma and leukemia cell lines are treated with varying concentrations of the ADC. Cell viability is assessed after a defined incubation period (e.g., 5 days) using standard methods like the MTT assay. The IC50 (half-maximal inhibitory concentration) is then calculated.

-

-

Cell Cycle Analysis:

-

Objective: To investigate the effect of the ADC on cell cycle progression.

-

Methodology: CD19-positive cells (e.g., Ramos cell line) are exposed to the ADC (e.g., 1–10 nM SAR3419) for various time points (e.g., 24 hours). Cells are then fixed, stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

-

Apoptosis Assays:

-

Objective: To confirm that the ADC induces programmed cell death.

-

Methodology: Apoptosis can be assessed by measuring the increase in the sub-G1 phase signal in cell cycle analysis, which corresponds to apoptotic cells with fragmented DNA. Alternatively, activation of caspases, such as caspase 3/7, can be measured using specific assays.

-

In Vivo Studies

-

Xenograft Models:

-

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

-

Methodology: Immunodeficient mice (e.g., SCID mice) are implanted with human B-cell lymphoma cell lines (e.g., Ramos, WSU-DLCL2, WSU-FSCCL) to establish tumors.

-

-

Treatment Schedules and Efficacy Endpoints:

-

Treatment: Once tumors are established, mice are treated with the ADC at various doses and schedules (e.g., single dose or multiple doses).

-

Endpoints: Tumor growth is monitored over time, and efficacy is assessed by measures such as tumor growth delay, complete tumor regression, and overall survival of the animals. For example, in Ramos tumor xenograft models, a single dose of SAR3419 at approximately 100 μg/kg conjugated DM4 resulted in complete regressions in 100% of the mice.

-

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the study of SAR3419, the following diagrams are provided.

Caption: Mechanism of action of SAR3419.

Caption: General workflow for ADC evaluation.

References

Antitumor Agent-19: A Comprehensive Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility and stability profile of Antitumor agent-19, a novel modulator of tumor-associated macrophages.[1][2] A thorough understanding of these physicochemical properties is paramount for the successful preclinical and clinical development of this promising therapeutic candidate. This document outlines detailed experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions. All quantitative data are presented in structured tables for clarity and ease of comparison. Furthermore, key experimental workflows and the targeted signaling pathway are illustrated using diagrams to facilitate comprehension. The information herein is intended to guide formulation development, analytical method validation, and decisions for further studies.

Introduction

This compound has emerged as a significant candidate in oncology research, demonstrating potent modulation of tumor-associated macrophages with EC50 values of 17.18 µM and 18.87 µM in RAW 264.7 and BMDM cells, respectively.[1][2] As with any drug candidate, a comprehensive characterization of its solubility and stability is a critical prerequisite for advancing through the development pipeline. Poor solubility can lead to low bioavailability and hinder the development of effective formulations, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[3]

This guide presents a summary of the core physicochemical properties of this compound, with a focus on its solubility in various media and its stability under conditions relevant to manufacturing, storage, and administration.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor influencing its absorption and bioavailability. We have characterized the kinetic and thermodynamic solubility of this compound in various pharmaceutically relevant solvents and aqueous media.

Data Summary

The solubility of this compound was determined using established methodologies. The results are summarized in the tables below.

Table 1: Kinetic Solubility of this compound

| Solvent System | Solubility (µg/mL) | Molar Solubility (µM) | Method |

|---|---|---|---|

| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 | < 2.5 | Turbidimetric Assay |

| 0.1 M HCl (pH 1.2) | 5.2 | 13.0 | Turbidimetric Assay |

| 5% DMSO / 95% PBS (v/v) | 25.8 | 64.5 | Turbidimetric Assay |

| 5% Ethanol / 95% PBS (v/v) | 15.1 | 37.8 | Turbidimetric Assay |

Table 2: Thermodynamic Solubility of this compound

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Method |

|---|---|---|---|

| Water | < 0.01 | < 0.025 | Shake-Flask |

| Ethanol | 8.9 | 22.3 | Shake-Flask |

| Propylene Glycol | 12.3 | 30.8 | Shake-Flask |

| DMSO | > 100 | > 250 | Shake-Flask |

| PEG 400 | 45.6 | 114.0 | Shake-Flask |

Experimental Protocols

This protocol outlines the determination of the kinetic solubility of a compound, which is particularly relevant in early drug discovery.

-

Stock Solution Preparation: A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Addition to Aqueous Buffer: The DMSO solutions are then added to an aqueous buffer (e.g., PBS pH 7.4) to achieve a final DMSO concentration of 1-5%.

-

Incubation and Measurement: The plate is incubated at room temperature with gentle shaking for 2 hours. The turbidity of each well is measured using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not lead to a significant increase in turbidity compared to the buffer-only control.

The shake-flask method is considered the gold standard for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.

Stability Profile

Stability studies are essential to ensure that the quality, safety, and efficacy of a drug are maintained throughout its shelf life. The stability of this compound was evaluated under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.

Data Summary

The chemical stability of this compound was assessed in both solid-state and in solution. The percentage of the parent compound remaining after exposure to different conditions is presented below.

Table 3: Solid-State Stability of this compound

| Condition | Duration | % Remaining | Observations |

|---|---|---|---|

| 40°C / 75% RH | 4 weeks | 99.2% | No change in appearance |

| 60°C | 2 weeks | 98.5% | No change in appearance |

| Photostability (ICH Q1B) | 1.2 million lux hours | 97.8% | Slight discoloration |

Table 4: Solution Stability of this compound in PBS (pH 7.4) at 37°C

| Time Point | % Remaining | Degradants Detected |

|---|---|---|

| 0 hours | 100% | None |

| 4 hours | 98.1% | Minor peak at RRT 0.85 |

| 8 hours | 95.6% | Peak at RRT 0.85 increases |

| 24 hours | 89.3% | Two minor degradant peaks observed |

Experimental Protocols

Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of analytical methods.

-

Acid Hydrolysis: A solution of this compound is prepared in 0.1 M HCl and incubated at 60°C for 24 hours.

-

Base Hydrolysis: A solution of this compound is prepared in 0.1 M NaOH and incubated at 60°C for 4 hours.

-

Oxidative Degradation: A solution of this compound is prepared in 3% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.

-

Thermal Degradation: A solid sample of this compound is heated at 80°C for 48 hours.

-

Photostability: A solid sample of this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: All samples are analyzed by a stability-indicating HPLC method to determine the percentage of remaining parent compound and to profile any degradation products.

Visualizations

Signaling Pathway

This compound is known to modulate tumor-associated macrophages. A simplified representation of a relevant signaling pathway is shown below.

Caption: Simplified macrophage signaling pathway targeted by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the solubility and stability experiments.

Caption: Workflow for the kinetic solubility assay.

Caption: Workflow for the forced degradation stability study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The compound exhibits poor aqueous solubility, suggesting that formulation strategies such as co-solvents, cyclodextrins, or nano-formulations may be necessary to achieve adequate bioavailability for in vivo studies. The stability profile indicates that this compound is relatively stable under solid-state conditions but may be susceptible to degradation in aqueous solutions over extended periods, particularly at physiological temperatures. These findings are crucial for guiding the next steps in the development of this compound as a potential therapeutic agent. Further studies should focus on developing a stable and bioavailable formulation and fully characterizing any significant degradation products.

References

Antitumor Agent HB-19: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent HB-19 has emerged as a promising novel therapeutic candidate with a dual mechanism of action targeting both tumor cell growth and angiogenesis. This pseudopeptide selectively binds to cell surface nucleolin, a protein overexpressed on cancer and endothelial cells, thereby inducing its internalization and degradation. This interaction disrupts critical signaling pathways, leading to the inhibition of tumor progression and neovascularization. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to HB-19, offering valuable insights for its further development as a cancer therapeutic.

Introduction

The quest for novel cancer therapeutics with improved efficacy and reduced toxicity remains a paramount challenge in oncology. A promising strategy involves targeting cellular components that are preferentially expressed on the surface of cancer cells and the tumor vasculature. Nucleolin, a multifunctional protein typically found in the nucleolus, is also present on the cell surface of actively proliferating cells, including cancer and endothelial cells. Its surface expression is implicated in various pathological processes such as cell proliferation, adhesion, and angiogenesis, making it an attractive target for anticancer drug development.

HB-19 is a synthetic multimeric pseudopeptide designed to specifically bind to the C-terminal RGG domain of cell-surface nucleolin.[1][2] This binding antagonizes the function of surface nucleolin, leading to the suppression of tumor growth and angiogenesis, as demonstrated in various in vitro and in vivo models.[1][3] Notably, HB-19 has shown a favorable safety profile, with no observable toxicity in preclinical studies.[1] This document serves as an in-depth technical resource, summarizing the current knowledge on HB-19 to facilitate further research and development.

Mechanism of Action: Targeting Cell Surface Nucleolin

The primary mechanism of action of HB-19 involves its high-affinity binding to cell surface nucleolin. This interaction triggers the internalization and subsequent degradation of the HB-19/nucleolin complex.[1] The depletion of surface nucleolin disrupts its function as a receptor for various growth factors and adhesion molecules, thereby interfering with downstream signaling cascades crucial for cancer cell survival and proliferation, as well as for the process of angiogenesis.[1][3][4]

Signaling Pathways Modulated by HB-19

Upon binding to surface nucleolin on Human Umbilical Vein Endothelial Cells (HUVECs), HB-19 has been shown to inhibit the phosphorylation and activation of several key signaling kinases involved in cell adhesion, migration, and proliferation. These include:

-

SRC (Proto-oncogene tyrosine-protein kinase Src)

-

FAK (Focal Adhesion Kinase)

-

AKT (Protein Kinase B)

-

ERK1/2 (Extracellular signal-regulated kinases 1/2) [4]

The inhibition of these pathways collectively contributes to the anti-angiogenic effects of HB-19.

Caption: HB-19 signaling pathway inhibition.

Quantitative Data

In Vitro Efficacy

The anti-angiogenic and anti-proliferative effects of HB-19 have been quantified in HUVECs.

Table 1: In Vitro Activity of HB-19 on HUVECs

| Assay | Concentration (µM) | Inhibition (%) |

| Adhesion | 1 | ~15 |

| 10 | ~25 | |

| 50 | 40 | |

| Proliferation | 1 | ~10 |

| 10 | ~20 | |

| 50 | 41 | |

| Migration | 1 | ~20 |

| 10 | ~40 | |

| 50 | 61 |

Data extracted from studies on Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Table 2: Inhibition of Kinase Phosphorylation in HUVECs by HB-19

| Kinase | Concentration (µM) | Inhibition (%) |

| p-SRC | 1 | ~40 |

| 10 | 80 | |

| 50 | ~75 | |

| p-FAK | 1 | 51 |

| 10 | ~60 | |

| 50 | ~55 |

Data represents the percentage inhibition of phosphorylation after 15 minutes of HB-19 treatment.[4]

In Vivo Efficacy

HB-19 has demonstrated significant antitumor activity in mouse models of human breast cancer and melanoma.

Table 3: In Vivo Antitumor Activity of HB-19 in a Human Breast Cancer Xenograft Model

| Treatment Group | Dose | Administration | Mean Tumor Weight (g) ± SD |

| Control (PBS) | - | Peritumoral | 1.2 ± 0.2 |

| HB-19 | 5 mg/kg | Peritumoral | 0.4 ± 0.1 |

| Tamoxifen | 10 mg/kg | Peritumoral | 0.3 ± 0.1 |

| Control (PBS) | - | Intraperitoneal | 1.5 ± 0.3 |

| HB-19 | 5 mg/kg | Intraperitoneal | 0.5 ± 0.2 |

| 5-Fluorouracil | 40 mg/kg | Intraperitoneal | 0.4 ± 0.2 |

MDA-MB-231 and MDA-MB-435 human breast cancer cells were used to establish xenografts in nude mice. Treatment was administered 3 times per week for 6-8 weeks.[3]

Table 4: Effect of HB-19 on Spontaneous Melanoma Development in RET Transgenic Mice

| Parameter | Untreated Mice | HB-19 Treated Mice |

| Tumor Onset (≥ 4 mm²) | ~100 days | ~150 days |

| Tumor Onset (> 60 mm²) | ~150 days | ~250 days |

| Facial Nodule Incidence | Delayed in HB-19 group | |

| Dorsal Nodule Incidence | Delayed in HB-19 group |

RET transgenic mice, which spontaneously develop melanoma, were treated with HB-19.[5]

Experimental Protocols

In Vitro Assays

Caption: General workflow for in vitro assays.

4.1.1. Cell Adhesion Assay

-

Coat 24-well plates with 1% gelatin for 20 minutes at 37°C.

-

Resuspend 5x10⁴ HUVECs in M199 medium.

-

Incubate cells with varying concentrations of HB-19 for 30 minutes.

-

Seed the treated cells onto the gelatin-coated plates.

-

Incubate for 30 minutes to allow for adhesion.

-

Remove non-adherent cells by washing three times with PBS.

-

Quantify adherent cells using the crystal violet staining method.[4]

4.1.2. Cell Proliferation Assay

-

Seed HUVECs in 96-well plates.

-

Culture cells for 3 days in the presence of increasing concentrations of HB-19.

-

Quantify cell proliferation by staining with crystal violet and measuring absorbance.[4]

4.1.3. Cell Migration Assay (Transwell)

-

Fill the lower compartment of Transwell filters (8 µm pores) with growth media containing 0.25% BSA.

-

Resuspend HUVECs in growth medium containing 0.25% BSA and varying concentrations of HB-19.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubate to allow for cell migration through the pores.

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

4.1.4. Western Blot Analysis

-

Treat HUVECs with increasing concentrations of HB-19 for 15 minutes.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for total and phosphorylated forms of SRC, FAK, AKT, and ERK1/2.

-

Use appropriate secondary antibodies and a chemiluminescence detection system.

-

Normalize phosphorylated protein levels to total protein levels.[4]

In Vivo Xenograft Models

Caption: General workflow for in vivo xenograft studies.

4.2.1. Human Breast Cancer Xenograft Model

-

Inject 2x10⁶ MDA-MB-231 human breast cancer cells subcutaneously into the flank of female nude mice.

-

Allow tumors to grow to a palpable volume (approximately 40 mm³).

-

Randomize mice into treatment groups.

-

Administer HB-19 (e.g., 5 mg/kg) peritumorally or intraperitoneally, typically 3 times per week for a specified duration (e.g., 6-8 weeks).

-

Monitor tumor volume regularly using calipers.

-

At the end of the study, excise and weigh the tumors.[3]

4.2.2. Spontaneous Melanoma Mouse Model

-

Utilize RET transgenic mice, which are genetically predisposed to develop spontaneous melanoma.

-

Initiate treatment with HB-19 at a specified age.

-

Administer HB-19 according to a defined schedule.

-

Frequently monitor the mice for the onset and incidence of cutaneous tumors (e.g., facial and dorsal nodules).

-

Record tumor size and number over a prolonged period (e.g., 300 days).[5]

Conclusion and Future Directions

The preclinical data for HB-19 strongly support its potential as a novel anticancer agent. Its dual action against both tumor cells and the tumor vasculature, mediated by the specific targeting of cell surface nucleolin, represents a significant advantage over conventional therapies. The inhibition of key signaling pathways provides a solid mechanistic basis for its observed anti-proliferative, anti-migratory, and anti-angiogenic effects. Furthermore, its favorable in vivo efficacy and safety profile in animal models warrant further investigation.

Future research should focus on:

-

Determining the IC50 values of HB-19 against a broad panel of cancer cell lines to better understand its direct cytotoxic potential.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules.

-

Investigating the potential for combination therapies with existing chemotherapeutic agents or immunotherapies.

-

Initiating clinical trials to evaluate the safety and efficacy of HB-19 in cancer patients.

The continued exploration of HB-19 and its unique mechanism of action holds great promise for the development of a new generation of targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The pseudopeptide HB-19 binds to cell surface nucleolin and inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pseudopeptide HB-19 binds to cell surface nucleolin and inhibits angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antitumor Agent-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-19 is a novel, potent, and selective small molecule inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19/FGFR4 signaling pathway is a critical driver in the proliferation and survival of various cancer cells, particularly in hepatocellular carcinoma.[1][2][3] Aberrant activation of this pathway is associated with poor prognosis in several cancer types.[3] this compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis in tumor cells with an activated FGF19/FGFR4 axis. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound.

Mechanism of Action

This compound selectively binds to and inhibits the kinase activity of FGFR4. This blockade prevents the phosphorylation of downstream signaling molecules, primarily FRS2, which in turn inhibits the activation of the Ras/Raf/MAPK and PI3K-Akt pathways.[3] The suppression of these pro-survival and proliferative signals leads to the induction of apoptosis and cell cycle arrest at the G1/S phase.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | FGF19/FGFR4 Status | IC50 (µM) after 72h |

| Huh7 | Hepatocellular Carcinoma | Amplified/High | 0.5 ± 0.08 |

| JHH7 | Hepatocellular Carcinoma | Amplified/High | 0.8 ± 0.12 |

| HepG2 | Hepatocellular Carcinoma | Wild-type/Low | 15.2 ± 2.5 |

| PLC/PRF/5 | Hepatocellular Carcinoma | Wild-type/Low | 18.9 ± 3.1 |

Table 2: Apoptosis Induction in Huh7 Cells

| Treatment (24h) | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control (DMSO) | - | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |

| This compound | 0.5 | 15.8 ± 2.1 | 5.2 ± 0.9 | 21.0 ± 3.0 |

| This compound | 1.0 | 28.4 ± 3.5 | 10.7 ± 1.8 | 39.1 ± 5.3 |

| This compound | 2.0 | 45.2 ± 4.8 | 18.9 ± 2.4 | 64.1 ± 7.2 |

Table 3: Cell Cycle Analysis in Huh7 Cells

| Treatment (24h) | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (DMSO) | - | 45.3 ± 3.2 | 35.1 ± 2.8 | 19.6 ± 2.1 |

| This compound | 0.5 | 62.8 ± 4.1 | 20.5 ± 2.5 | 16.7 ± 1.9 |

| This compound | 1.0 | 75.1 ± 5.3 | 12.3 ± 1.9 | 12.6 ± 1.5 |

| This compound | 2.0 | 82.4 ± 6.0 | 8.1 ± 1.2 | 9.5 ± 1.3 |

Experimental Protocols

Cell Culture

This protocol is based on standard procedures for culturing adherent cell lines like ARPE-19, which can be adapted for various cancer cell lines.

-

Cell Line: Huh7 (human hepatocellular carcinoma).

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA solution, and re-plate at a 1:3 to 1:6 ratio.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed 5 x 10³ Huh7 cells per well in a 96-well plate and incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The extrinsic apoptosis pathway is initiated by the binding of ligands like TNF to death receptors, leading to the activation of caspase-8. The intrinsic pathway involves the release of cytochrome c from the mitochondria.

-

Cell Seeding and Treatment: Seed 2 x 10⁵ Huh7 cells per well in a 6-well plate. After 24 hours, treat with this compound or DMSO for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle. Many antitumor agents function by inducing cell cycle arrest.

-

Cell Seeding and Treatment: Seed 5 x 10⁵ Huh7 cells in a 60 mm dish. After 24 hours, treat with this compound or DMSO for 24 hours.

-

Cell Harvesting: Collect cells by trypsinization, wash with cold PBS, and centrifuge.

-

Fixation: Resuspend the pellet in 1 mL of cold 70% ethanol (B145695) and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: After treatment with this compound for 24 hours, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-Cyclin D1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

References

- 1. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 3. Targeting FGF19/FGFR4 Pathway: A Novel Therapeutic Strategy for Hepatocellular Carcinoma [mdpi.com]

Application Notes: Antitumor agent-19 for Mouse Xenograft Models

Introduction

Antitumor agent-19 is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cells.[3][4] this compound competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MAPK pathways.[5] These application notes provide detailed protocols for the use of this compound in preclinical mouse xenograft models to evaluate its in vivo efficacy.

Data Presentation

The following table summarizes typical dosage and administration data for this compound in various human cancer cell line xenograft models in immunodeficient mice.

| Parameter | NCI-H1975 (NSCLC) | A431 (Squamous Cell Carcinoma) | HT-29 (Colorectal Cancer) |

| Mouse Strain | Athymic Nude (nu/nu) | Athymic Nude (nu/nu) | NOD/SCID |

| Cell Inoculum | 5 x 10⁶ cells in Matrigel | 5 x 10⁶ cells in PBS | 2 x 10⁶ cells in Matrigel |

| Route of Administration | Oral Gavage (p.o.) | Oral Gavage (p.o.) | Oral Gavage (p.o.) |

| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |

| Dosage | 25 mg/kg | 50 mg/kg | 50 mg/kg |

| Dosing Frequency | Once daily (q.d.) | Once daily (q.d.) | Once daily (q.d.) |

| Treatment Duration | 21 days | 28 days | 21 days |

| Tumor Growth Inhibition (TGI) | ~75% | ~85% | ~60% |

| Body Weight Loss | < 10% | < 15% | < 10% |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol details the preparation of a formulation of this compound suitable for oral administration to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate Required Amount: Based on the desired dose (e.g., 25 mg/kg) and the average body weight of the mice in a cohort, calculate the total mass of this compound required for the study.

-

Weigh Agent: Accurately weigh the calculated amount of this compound.

-

Prepare Vehicle: Prepare the vehicle solution by combining 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. For example, to make 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.

-

Dissolve/Suspend Agent:

-

First, dissolve the weighed this compound in the DMSO portion of the vehicle.

-

Gradually add the PEG300 while vortexing.

-

Add the Tween-80 and continue to vortex.

-

Finally, add the saline and vortex thoroughly to ensure a homogenous suspension.

-

-

Storage: Prepare the formulation fresh daily. If a suspension is formed, ensure it is vortexed immediately before each gavage administration to ensure uniform dosing.

Protocol 2: Mouse Xenograft Model and Efficacy Study

This protocol outlines the procedure for establishing a subcutaneous xenograft model and assessing the antitumor efficacy of this compound.

Materials:

-

Human cancer cells (e.g., NCI-H1975)

-

Immunodeficient mice (e.g., Athymic Nude, 6-8 weeks old)

-

Matrigel or PBS for cell suspension

-

Prepared this compound formulation

-

Vehicle control solution

-

Gavage needles (flexible tip recommended)

-

Digital calipers

-

Animal scale

-

Personal Protective Equipment (PPE)

Procedure:

-

Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash with sterile PBS, and resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep on ice.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor growth. Begin treatment when average tumor volumes reach approximately 100-150 mm³.

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound 25 mg/kg).

-

Drug Administration:

-

Weigh each mouse to calculate the precise volume of the formulation to administer. The typical gavage volume is 10 mL/kg.

-

Administer the prepared this compound formulation or vehicle control via oral gavage once daily.

-

-

Tumor Measurement:

-

Measure tumor dimensions (length and width) using digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length × Width²)/2 .

-

-

Monitoring: Record the body weight of each mouse and observe for any signs of toxicity or distress at each measurement time point.

-

Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), show signs of ulceration, or if body weight loss exceeds 20%, in accordance with IACUC guidelines.

Visualizations

Caption: EGFR signaling pathway inhibited by this compound.

Caption: Experimental workflow for a mouse xenograft efficacy study.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of IC50 for Antitumor Agent-19 in Cancer Cell Lines

For Research Use Only.

Introduction

Antitumor Agent-19 is a novel, potent, and selective small molecule inhibitor of the XYZ kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway, frequently dysregulated in various human cancers. By targeting the XYZ kinase, this compound effectively blocks downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells harboring activating mutations in this pathway. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a drug. These application notes provide a detailed protocol for determining the IC50 value of this compound in cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation: IC50 Values of this compound

The following table is a template for researchers to summarize experimentally determined IC50 values for this compound across various cancer cell lines. It is anticipated that cell lines with mutations activating the RAS-RAF-MEK-ERK pathway will exhibit lower IC50 values.

| Cell Line | Cancer Type | Key Mutations | IC50 (nM) - 72h |

| A549 | Lung Adenocarcinoma | KRAS G12S | Value |

| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | Value |

| SK-MEL-28 | Malignant Melanoma | BRAF V600E | Value |

| MCF-7 | Breast Adenocarcinoma | Wild-type BRAF/KRAS | Value |

| HCT116 | Colorectal Carcinoma | KRAS G13D | Value |

Signaling Pathway

The diagram below illustrates the putative mechanism of action of this compound within the RAS-RAF-MEK-ERK signaling cascade.

Caption: Mechanism of action of this compound in the RAS-RAF-MEK-ERK pathway.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[2][3]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)[1]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to 70-80% confluency.

-

Detach cells using Trypsin-EDTA, resuspend in complete medium, and perform a cell count.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours (37°C, 5% CO2).[1][2]

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

-

Incubation:

-

Incubate the plate for 72 hours under standard cell culture conditions.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[1]

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm or 570 nm using a plate reader.[1]

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Caption: Step-by-step workflow for the MTT assay.

Protocol 2: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is suitable for determining the IC50 of this compound in either adherent or suspension cancer cell lines.[4] The CellTiter-Glo® assay quantifies ATP, which indicates the presence of metabolically active cells.[5][6]

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well or 384-well microplates[4]

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in an opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

-

For suspension cells, seed cells directly into the wells on the day of the experiment.

-

Include control wells containing medium without cells for background luminescence measurement.[4]

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Add the diluted this compound solutions to the appropriate wells.

-

Include vehicle control wells (medium with the same DMSO concentration as the highest drug concentration).

-

-

Incubation:

-

Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[4]

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6][7]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-